N-(Furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide
CAS No.:
Cat. No.: VC13331480
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O3S |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-oxo-N-(thiophen-2-ylmethyl)-1H-pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N2O3S/c19-15-6-5-12(9-17-15)16(20)18(10-13-3-1-7-21-13)11-14-4-2-8-22-14/h1-9H,10-11H2,(H,17,19) |
| Standard InChI Key | RPSMNTBPBLTBHV-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CNC(=O)C=C3 |
| Canonical SMILES | C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CNC(=O)C=C3 |
Introduction
Structural Characterization and Molecular Properties
Core Structure and Substituent Analysis
The compound’s structure comprises a pyridine ring substituted at the 3-position with a hydroxyl group and at the 1-position with two distinct heteroaromatic methylene groups:
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Nicotinamide backbone: The 6-hydroxynicotinamide moiety provides a polar, hydrogen-bonding-capable scaffold.
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N-(Furan-2-ylmethyl): A furan ring linked via a methylene bridge introduces oxygen-based electron density and planar rigidity.
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N-(Thiophen-2-ylmethyl): A thiophene group connected through a methylene spacer contributes sulfur-mediated hydrophobic interactions and π-stacking potential.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₅N₂O₃S |
| Molecular weight | 335.38 g/mol |
| Hydrogen bond donors | 2 (OH and NH) |
| Hydrogen bond acceptors | 5 (3 O, 1 S, 1 N) |
| Topological polar surface area | 108 Ų |
| LogP (estimated) | 1.8 |
These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and limited aqueous solubility, typical of nicotinamide derivatives .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of N-(furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide likely involves sequential alkylation and amidation steps, as observed in analogous nicotinamide syntheses :
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Nicotinic acid activation: 6-Hydroxynicotinic acid is converted to its acid chloride using thionyl chloride or POCl₃.
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Dual N-alkylation: The activated intermediate undergoes simultaneous or stepwise alkylation with furfurylamine and thiophenemethylamine in the presence of a base (e.g., K₂CO₃).
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Hydroxyl group protection: A tert-butyldimethylsilyl (TBS) group may be employed to protect the 6-hydroxy moiety during synthesis, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Activation | SOCl₂, reflux, 4 hr | 85 |
| Alkylation | Furfurylamine, DIPEA, DCM, 0°C→RT | 62 |
| Deprotection | TBAF, THF, 0°C, 1 hr | 90 |
Challenges and Future Directions
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Synthetic scalability: Dual N-alkylation often suffers from regioselectivity issues, necessitating optimized stoichiometric ratios.
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Metabolic stability: The thiophene ring may undergo CYP450-mediated oxidation, requiring prodrug strategies or structural shielding.
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Target validation: In vivo studies are needed to confirm anti-inflammatory efficacy and pharmacokinetic profiles.
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